molecular formula C11H15NO3 B6263904 rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 72431-85-7

rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B6263904
CAS RN: 72431-85-7
M. Wt: 209.2
InChI Key:
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Description

Rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate (rac-MeABA) is a racemic mixture of two enantiomers of methyl 2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate. It is a synthetic organic compound that has been studied for its potential applications in various areas of scientific research. This compound has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its bicyclic structure is beneficial for constructing complex molecules with high stereochemical control. It can undergo various chemical reactions, including cycloadditions, to yield a wide range of enantioselective products .

Medicinal Chemistry

In medicinal chemistry, the compound’s scaffold is integral for the synthesis of potential drug candidates. Its rigid structure can mimic certain natural product frameworks, which are often found in drugs with biological activity .

Catalysis

The compound’s structure can be utilized to create chiral ligands for transition-metal catalysis. These ligands can induce enantioselectivity in various catalytic reactions, which is crucial for producing single-enantiomer pharmaceuticals .

Asymmetric Synthesis

It can act as a chiral auxiliary or a precursor to other chiral auxiliaries used in asymmetric synthesis. This is essential for creating compounds with specific stereochemistry, a key aspect in the efficacy of many pharmaceuticals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate involves the following steps: protection of the carboxylic acid group, reduction of the double bond, acetylation of the resulting alcohol, and amidation of the resulting amine.", "Starting Materials": [ "2-cyclopentenone", "methyl acetoacetate", "sodium borohydride", "acetic anhydride", "ammonium chloride", "methyl iodide", "triethylamine", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Protection of the carboxylic acid group by reaction with methanol and hydrochloric acid to form methyl (1R,2R,4R)-2-carboxylic acid bicyclo[2.2.1]hept-5-ene-2-carboxylate", "Reduction of the double bond using sodium borohydride in methanol to form methyl (1R,2R,4R)-2-hydroxybicyclo[2.2.1]hept-5-ene-2-carboxylate", "Acetylation of the resulting alcohol using acetic anhydride and triethylamine in dichloromethane to form methyl (1R,2R,4R)-2-acetoxybicyclo[2.2.1]hept-5-ene-2-carboxylate", "Amidation of the resulting amine using ammonium chloride and methyl iodide in diethyl ether and water to form rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate" ] }

CAS RN

72431-85-7

Product Name

rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate

Molecular Formula

C11H15NO3

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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